2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
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Overview
Description
Pirazmonam is a monocyclic beta-lactam antibiotic. Pirazmonam is more active than aztreonam against nonfermentative gram-negative bacteria.
Scientific Research Applications
Synthesis and Biological Characterization
The compound , similar to other N-acyl-thiazolidine-4-carboxylic acid derivatives, has been synthesized and studied for its potential influence on learning and memory processes in experimental animals. These compounds have shown a significant impact on the central cholinergic system, which could have implications for neurological research and therapies (Krichevskii et al., 2007).
Molecular Docking and Synthesis Studies
Research on derivatives of the compound, particularly those involving thiazolidine and azetidinone, has involved molecular docking studies. These studies predict the affinity of synthesized compounds with proteins like CDK4, which is crucial in understanding their potential therapeutic applications, especially in cancer research (Holam et al., 2022).
Development of Amino Acid Derivatives
Further research has explored the creation of new amino acid derivatives using compounds structurally related to the specified molecule. These derivatives have been used to study reactions with amino acid methyl esters and phenylalanine, providing insights into bioorganic chemistry and potential pharmaceutical applications (Riabchenko et al., 2020).
Antibacterial Activity Studies
Compounds structurally related to the specified molecule have been synthesized and screened for their antibacterial activity. These studies are crucial in developing new antibacterial agents and understanding the microbial resistance mechanisms (Singh et al., 2010).
Anticancer Properties
Research has also been conducted on the synthesis and study of compounds structurally related to the specified molecule for their potential anticancer activities. This includes studies on breast cancer cell lines, providing valuable insights into the development of new cancer therapies (Ghani et al., 2022).
Properties
Molecular Formula |
C22H24N10O12S2 |
---|---|
Molecular Weight |
684.6 g/mol |
IUPAC Name |
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C22H24N10O12S2/c1-22(2,18(38)39)44-28-14(11-8-45-19(23)26-11)16(36)25-10-7-30(17(10)37)20(40)29-46(42,43)32-4-3-31(21(32)41)27-15(35)9-5-12(33)13(34)6-24-9/h5-6,8,10,34H,3-4,7H2,1-2H3,(H2,23,26)(H,24,33)(H,25,36)(H,27,35)(H,29,40)(H,38,39)/b28-14+ |
InChI Key |
JXSPWQGYERHATM-CCVNUDIWSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O |
Synonyms |
SQ 83360 SQ-83360 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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